![molecular formula C12H21ClN4O4S B2679230 5-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)isoxazole-3-carboxamide hydrochloride CAS No. 1351588-16-3](/img/structure/B2679230.png)
5-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)isoxazole-3-carboxamide hydrochloride
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Description
“5-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)isoxazole-3-carboxamide hydrochloride” is a chemical compound with the molecular formula C12H21ClN4O4S and a molecular weight of 352.83. It belongs to the family of isoxazole derivatives, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Scientific Research Applications
- For instance, methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- Novel indolyl and oxochromenyl xanthenone derivatives were designed and tested for anti-HIV-1 activity .
Antiviral Activity
Anti-HIV Activity
Tuberculosis (TB) Research
properties
IUPAC Name |
5-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4S.ClH/c1-10-9-11(14-20-10)12(17)13-3-4-15-5-7-16(8-6-15)21(2,18)19;/h9H,3-8H2,1-2H3,(H,13,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGDUADZINZNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)isoxazole-3-carboxamide hydrochloride |
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